N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide
Overview
Description
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide is a chemical compound with a complex structure that includes both amine and hydroxyl functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide typically involves the condensation of 4-aminobenzaldehyde with 4-hydroxybenzohydrazide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a benzaldehyde derivative, while reduction of the imine group can yield a primary amine .
Scientific Research Applications
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide involves its interaction with specific molecular targets. For example, as an inhibitor of DNA methyltransferases, it binds to the active site of the enzyme, preventing it from methylating DNA. This can lead to the reactivation of silenced genes and has potential therapeutic applications in cancer treatment . Additionally, its inhibition of histone deacetylases can result in the accumulation of acetylated histones, leading to changes in chromatin structure and gene expression .
Comparison with Similar Compounds
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide can be compared to other similar compounds, such as:
4-Amino-N-(4-aminophenyl)benzamide: This compound has a similar structure but lacks the hydroxyl group, which can impact its reactivity and biological activity.
N-(4-Aminophenyl)-4-ethoxybenzamide: This compound has an ethoxy group instead of a hydroxyl group, which can affect its solubility and interaction with biological targets.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds have a different core structure but share the aminophenyl group, which can influence their biological activities.
Properties
IUPAC Name |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-2-6-13(16)7-3-11)17-18-15(20)12-4-8-14(19)9-5-12/h2-9,19H,16H2,1H3,(H,18,20)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYXXWYCYYFSDF-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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